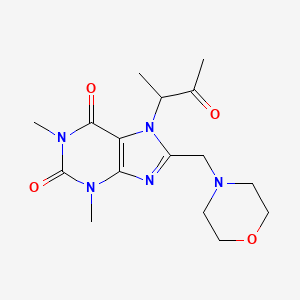

![molecular formula C16H18ClNO3 B2450581 4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide CAS No. 1421515-86-7](/img/structure/B2450581.png)

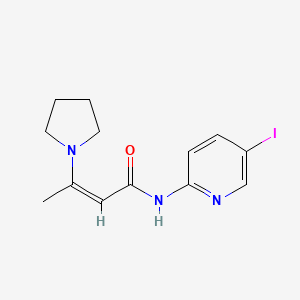

4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide” is likely to be an organic compound containing a benzamide group, a furan ring, and a chloro group . Benzamides are a class of compounds containing a benzene ring attached to an amide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride with the corresponding amine . The furan ring could be introduced through a variety of methods, including palladium-catalyzed coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a furan ring, and a chloro group . The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzamide group could confer some degree of polarity to the molecule, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of similar compounds has been described, emphasizing methods for creating complex molecules with potential biological activities. For instance, research on the synthesis of novel C7-C7, C7-N3, and N3-N3 dimers of related compounds has provided insights into preliminary anti-cancer evaluations against various cancer cell types (Kumar & Lown, 2003). Additionally, the synthesis of substituted benzamides and their evaluation in terms of solubility and thermal properties have contributed to understanding the material characteristics of similar compounds (Liaw et al., 2002).

Biological Activity

- Investigations into the biological activities of compounds structurally related to "4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide" have been carried out. For example, studies on benzamides have shown their potential in inhibiting mycobacterial, bacterial, and fungal strains, as well as their effect on photosynthetic electron transport in chloroplasts, indicating a broad spectrum of biological activity (Imramovský et al., 2011).

Potential Therapeutic Applications

- Research has also been directed toward exploring the therapeutic applications of related compounds, such as their use in anti-inflammatory and analgesic treatments. The synthesis of novel compounds derived from natural products has shown significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).

Herbicidal Activity

- Additionally, the exploration of herbicidal activities of benzamides reveals their potential utility in agricultural applications. The study of a group of benzamides, including similar structures, has demonstrated herbicidal activity against annual and perennial grasses, highlighting their potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction potentially inhibits the activity of the SDH enzyme, altering the normal function of the citric acid cycle and the electron transport chain.

Result of Action

The inhibition of the SDH enzyme by 4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide can lead to a decrease in ATP production within cells. This decrease can affect various cellular processes, potentially leading to cell death. The compound has shown promising antifungal activity against certain fungi, such as Valsa mali and Sclerotinia sclerotiorum .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3/c1-10-9-14(11(2)21-10)15(19)7-8-18-16(20)12-3-5-13(17)6-4-12/h3-6,9,15,19H,7-8H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVVIHUXWUOLID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

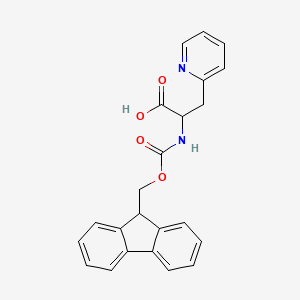

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2450508.png)

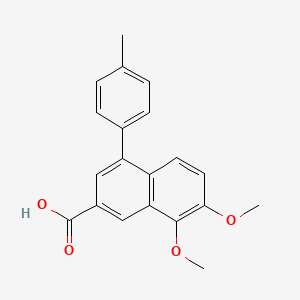

![4-[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2450510.png)

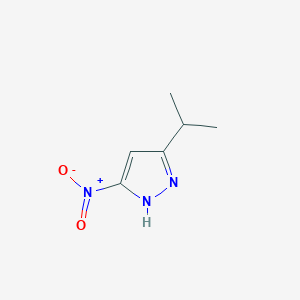

![4-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2450512.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethoxyphenyl]ethanol](/img/structure/B2450519.png)

![2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450520.png)